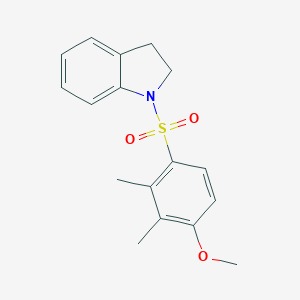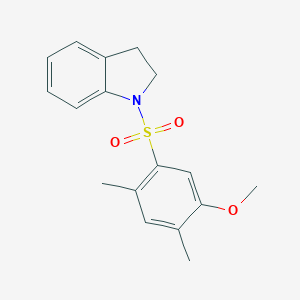
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide may exert its therapeutic effects through the inhibition of enzymes such as carbonic anhydrase and topoisomerase. N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide may also interact with various receptors such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in tumor growth and metastasis. In inflammation research, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has shown promising results in inhibiting cancer cell growth, reducing inflammation, and protecting against neurodegenerative diseases. However, one limitation of using N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide research. One potential area of research is the development of more efficient synthesis methods for N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide. Additionally, further investigation is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide and its potential therapeutic applications in various diseases. Furthermore, the development of more soluble forms of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide may enhance its bioavailability and efficacy in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also demonstrated the anti-inflammatory properties of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide. Additionally, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H23NO4S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-5-7-19-13-9-12(3)14(10-11(13)2)20(16,17)15-6-8-18-4/h9-10,15H,5-8H2,1-4H3 |
Clave InChI |
RKMGNWZKEAGNBY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCOC)C |
SMILES canónico |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)